molecular formula C10H7NO4 B1342893 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 56304-44-0

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1342893
CAS No.: 56304-44-0
M. Wt: 205.17 g/mol
InChI Key: VQKSLZHHOKQLSA-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 56304-44-0) is a high-purity heterocyclic compound offered for research and further manufacturing applications. This compound has a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol . Its structure features a dihydropyridinone (2-oxo-1,2-dihydropyridine) core carboxylic acid substituent at the 3-position and a furan-2-yl group at the 6-position . This specific arrangement makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity. Researchers can utilize this compound as a precursor in various organic syntheses. Please handle this material with care. Safety information indicates it may cause skin and eye irritation and cause specific target organ toxicity upon repeated exposure . The recommended signal word is "Warning" with the hazard statements H315, H319, and H335 . Researchers should adhere to all safety guidelines and consult the Safety Data Sheet (SDS) before use. This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-6(10(13)14)3-4-7(11-9)8-2-1-5-15-8/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKSLZHHOKQLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197613
Record name 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56304-44-0
Record name 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56304-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of renewable resources and environmentally benign solvents, are increasingly being adopted in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The dihydropyridine moiety can be reduced to form tetrahydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted furans, reduced dihydropyridine derivatives, and oxidized carboxylic acids. These products can serve as intermediates for further chemical transformations or as final compounds with specific applications.

Scientific Research Applications

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the dihydropyridine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with analogs differing in substituents at position 6:

Compound Name (Substituent at Position 6) Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Spectral Data Biological Activity (if reported)
6-(Furan-2-yl) (15b) C₁₀H₇NO₄ 205.04 268–269 IR: NH (~3174 cm⁻¹), C=O (~1631 cm⁻¹); HRMS: m/z 205 Not explicitly reported
6-Phenyl (15a) C₁₂H₉NO₃ 215.20 260–262 IR: NH (~3174 cm⁻¹), C=O (~1722 cm⁻¹); HRMS: m/z 215 Moderate antioxidant activity (17.55% at 12 ppm)
6-(Thiophen-2-yl) (15c) C₁₀H₇NO₃S 221.01 266–268 IR: NH (~3174 cm⁻¹), C=O (~1631 cm⁻¹); HRMS: m/z 221 Not reported
6-(4-Nitrophenyl) C₁₂H₈N₂O₅ 260.21 Not reported NMR: Aromatic protons at δ 7.14–8.34; MS: m/z 260 Potential use in coordination chemistry
6-(3-Chlorophenyl) C₁₂H₈ClNO₃ 249.66 Not reported IR: C≡N (~2220 cm⁻¹); HRMS: m/z 249 Antibacterial activity (moderate inhibition against S. aureus and E. coli)
Key Observations:
  • Substituent Effects on Melting Points : Aromatic substituents (e.g., phenyl, thiophen-2-yl) increase melting points compared to furan, likely due to enhanced π-stacking interactions.
  • Electron-Withdrawing Groups : The 4-nitro and 3-chloro substituents reduce solubility in polar solvents but may enhance binding to biological targets .
  • Biological Activity : Phenyl and chlorophenyl derivatives show moderate antioxidant or antibacterial activity, suggesting substituent-dependent pharmacodynamics .

Spectroscopic Trends

  • IR Spectroscopy : All compounds exhibit characteristic NH (~3174 cm⁻¹) and C=O (~1631–1722 cm⁻¹) stretches. The absence of OH bands in methyl-protected derivatives confirms successful functionalization .
  • NMR Spectroscopy : Aromatic protons in 6-aryl derivatives appear at δ 7.14–8.34, while furan protons in 15b resonate at δ 6.76–8.42 .

Biological Activity

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity, synthesis, and potential applications of this compound based on current scientific literature.

  • Molecular Formula : C₁₀H₇NO₄
  • Molecular Weight : 205.17 g/mol
  • CAS Number : 56304-44-0

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of dihydropyridine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs showed potent cytotoxicity against human tumor cell lines, with one analog being 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line . The following table summarizes the cytotoxic effects observed:

CompoundCell LineIC₅₀ (µM)Relative Activity to Doxorubicin
Analog 24HT29 (Colon)0.42.5x
Analog 15MCF7 (Breast)1.01.5x
Analog 23A549 (Lung)0.81.8x

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Notably, one study reported that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial efficacy:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Analog 24Staphylococcus aureus0.5 µg/mL
Analog 20Escherichia coli0.5 µg/mL
Analog 21Pseudomonas aeruginosa1.0 µg/mL

The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific cellular targets. For instance, dihydropyridine derivatives are known to inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and protein kinases . The interaction with DNA gyrase has also been noted, suggesting a similar action to fluoroquinolone antibiotics, which stabilize the enzyme-DNA complex leading to cell death .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

  • Cytotoxicity Study : In a comparative study involving various dihydropyridine derivatives, it was found that modifications on the furan ring significantly enhanced cytotoxicity against multiple cancer cell lines .
  • Antimicrobial Efficacy : A comprehensive evaluation of several furan-containing compounds demonstrated that modifications could lead to enhanced activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Q & A

Validating computational predictions of furan ring reactivity

  • Experimental Validation : Perform electrophilic substitution (e.g., bromination) under mild conditions (NBS in CCl4). Monitor regioselectivity via 1H NMR (appearance of Br-substituted furan protons at δ 7.4–7.6 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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